

Octanol-water partition coefficient of 2-Methyl-3-phenylpropanal

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Compound of Interest

Compound Name: 2-Methyl-3-phenylpropanal

Cat. No.: B1584215

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An In-depth Technical Guide to the Octanol-Water Partition Coefficient of **2-Methyl-3-phenylpropanal**

Introduction

The octanol-water partition coefficient (K_{ow}), typically expressed in its logarithmic form ($\log P$), is a critical physicochemical parameter that quantifies the lipophilicity of a chemical substance. It is defined as the ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium in a two-phase system. This measure is fundamental in drug development, environmental science, and toxicology, as it helps predict a substance's absorption, distribution, metabolism, excretion (ADME) properties, and its environmental fate.

This guide provides a comprehensive overview of the octanol-water partition coefficient for **2-Methyl-3-phenylpropanal** (CAS: 5445-77-2), a compound used in various industrial applications. It summarizes available quantitative data, details the standard experimental protocols for $\log P$ determination, and presents a visual workflow for one of the primary experimental methods.

Data Presentation: $\log P$ of 2-Methyl-3-phenylpropanal

Currently, experimentally determined $\log P$ values for **2-Methyl-3-phenylpropanal** are not readily available in the public literature. However, several computational models have been

used to predict its Log P value. These predicted values are summarized in the table below.

Parameter	Value	Method/Source	Type
Log P	2.064	Crippen's Fragmentation	Calculated
Log P	2.2	XLogP3 / XLogP3-AA	Calculated[1][2]
AlogP	2.06	ALOGPS	Calculated[3]

Experimental Protocols for Log P Determination

While specific experimental data for **2-Methyl-3-phenylpropanal** is lacking, its Log P can be determined using internationally recognized standard methods. The two most common protocols are the OECD Guideline 107 (Shake Flask Method) and OECD Guideline 117 (HPLC Method).

OECD Test Guideline 107: Shake Flask Method

This method is the classical and most direct way to measure the partition coefficient and is suitable for Log P values ranging from -2 to 4, and occasionally up to 5.[4][5]

Principle: The shake flask method is based on the direct measurement of a substance's concentration in both n-octanol and water after the two-phase system has reached equilibrium. [6]

Detailed Protocol:

- **Preparation of Solvents:** High-purity n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period to allow the phases to become distinct.
- **Test Substance Preparation:** A stock solution of **2-Methyl-3-phenylpropanal** is prepared in either n-octanol or water. The concentration should be low enough to not exceed a concentration of 0.01 mol/L in either phase at the end of the experiment.[7]
- **Partitioning:**

- Accurately measured volumes of the saturated n-octanol and water are added to a suitable vessel, such as a glass-stoppered centrifuge tube. Three different volume ratios are typically used (e.g., 1:1, 2:1, 1:2 octanol:water).[4]
- A known amount of the test substance stock solution is added to the vessel.
- The vessel is sealed and agitated (e.g., by shaking or stirring) at a constant temperature (typically 20-25°C) until equilibrium is reached.[6] The time required for equilibration depends on the substance but is often several hours.
- Phase Separation: The mixture is centrifuged to ensure a complete and clean separation of the octanol and aqueous phases.[4][6]
- Analysis: The concentration of **2-Methyl-3-phenylpropanal** in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[4]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase (C_{oct}) to the concentration in the aqueous phase (C_{water}). The final value is expressed as Log P. The experiment is performed in duplicate for all volume ratios, and the final Log P should be within ± 0.3 units.[4]

OECD Test Guideline 117: HPLC Method

This method is an indirect estimation of the partition coefficient based on the retention time of the substance on a reversed-phase HPLC column. It is particularly useful for Log P values in the range of 0 to 6.[8][9]

Principle: The method correlates the retention time (t_R) of the test substance with the known Log P values of a series of reference compounds. Substances are retained on the non-polar stationary phase in proportion to their lipophilicity; hydrophilic substances elute first, followed by more lipophilic substances.[8]

Detailed Protocol:

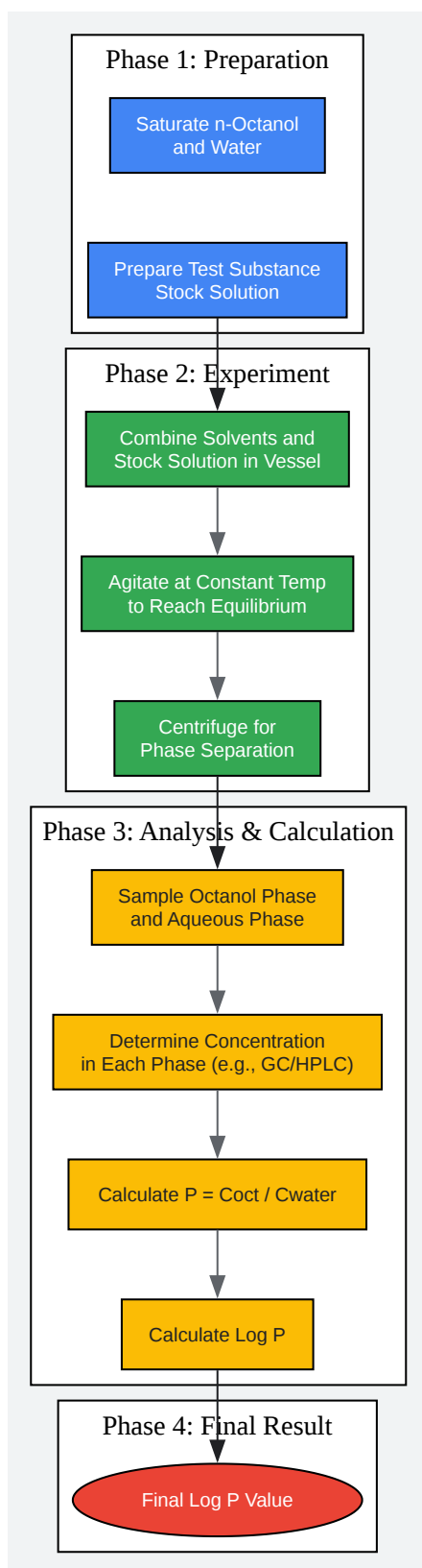
- System Setup: A standard HPLC system is equipped with a reversed-phase column (e.g., C8 or C18) and a suitable detector (e.g., UV-Vis).[8] The mobile phase is typically a mixture of

methanol and water, run under isocratic (constant composition) conditions.[8]

- Calibration:
 - A series of well-characterized reference compounds with accurately known Log P values that bracket the expected Log P of the test substance are selected.
 - Each reference compound is injected, and its retention time (t_R) is recorded.
 - The dead time (t_0), the elution time of a non-retained substance, is also determined.
 - The capacity factor (k) for each reference compound is calculated using the formula: $k = (t_R - t_0) / t_0$.
 - A calibration graph is constructed by plotting the known Log P values of the reference compounds against the logarithm of their calculated capacity factors ($\log k$).
- Sample Analysis:
 - **2-Methyl-3-phenylpropanal** is dissolved in the mobile phase and injected into the HPLC system in duplicate.[10]
 - Its retention time (t_R) is measured.
- Calculation:
 - The capacity factor (k) for **2-Methyl-3-phenylpropanal** is calculated.
 - Using the calibration graph, the Log P of **2-Methyl-3-phenylpropanal** is determined by interpolating its $\log k$ value onto the regression line.[8][10]

Workflow Visualization

The following diagram illustrates the experimental workflow for the OECD 107 Shake Flask Method.



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Caption: Workflow for Log P Determination via the OECD 107 Shake Flask Method.

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